molecular formula C15H22 B162097 Ar-Curcumene CAS No. 4176-06-1

Ar-Curcumene

Cat. No. B162097
CAS RN: 4176-06-1
M. Wt: 202.33 g/mol
InChI Key: VMYXUZSZMNBRCN-AWEZNQCLSA-N
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Description

Ar-Curcumene is a natural compound and a constituent of the essential oil that can be isolated from the rhizomes of Curcuma aromatica . It has anti-inflammatory activity and could be used as anti-inflammatory drugs in respiratory infections . It is also effective as oviposition deterrents against Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus .


Synthesis Analysis

An easy synthesis of ar-curcumene was carried out by Birch. By reacting the 6-methyl-5-hepten-2-one with 4-methylphenylmagnesium bromide, the intermediate alcohol was obtained. Upon treatment with sodium–ammonia in ethanol, it gave the expected compound .


Molecular Structure Analysis

The molecular formula of Ar-Curcumene is C15H22 . The structure of Ar-Curcumene can be viewed using Java or Javascript .


Chemical Reactions Analysis

Important chemical reactions associated with the biological activity of curcumin are the hydrogen donation reactions leading to oxidation of curcumin, reversible and irreversible nucleophilic addition (Michael reaction) reactions, hydrolysis, degradation and enzymatic reactions .

Scientific Research Applications

Synthesis Methods

Ar-curcumene, a compound found in various plant essential oils, has been a subject of interest in synthetic chemistry. Spielmann et al. (2017) describe a strategy for synthesizing curcumene, highlighting a catalytic and asymmetric vinylogous Mukaiyama reaction and a stereospecific hydrogenolysis of a tertiary benzylic center using Pd/C or Ni/Raney catalysts (Spielmann, de Figueiredo, & Campagne, 2017). Additionally, Wu et al. (2016) achieved asymmetric synthesis of ar-curcumene through cobalt-catalyzed asymmetric Kumada cross-coupling (Wu et al., 2016).

Biological Potential and Composition

The immortelle (Helichrysum italicum) essential oil, containing γ-curcumene and ar-curcumene, demonstrates significant biological potential and a composition desirable for applications in food, cosmetics, and pharmaceutical industries. Aćimović et al. (2022) explored the impact of seasonal variations on the volatile profile of this immortelle chemotype (Aćimović et al., 2022).

Pharmacological Activities

Research into Curcuma caesia, which contains ar-curcumene, indicates a range of pharmacological activities, including antifungal, antimicrobial, antioxidant, analgesic, and anti-inflammatory properties (Baghel et al., 2013). Moreover, ar-curcumene was identified as a key compound in the quantitative determination of compounds in Curcuma longa, used in traditional Chinese medicine (Qin et al., 2007).

Mosquito Vector Control

Ar-curcumene has been evaluated for its larvicidal and oviposition deterrence activity against mosquito vectors, showing high toxicity and potential as a biopesticide (AlShebly et al., 2017).

Aromatic and Essential Oils

Ar-curcumene is a major constituent in various essential oils, playing a significant role in their composition and potential applications. For instance, the volatile oil from Curcuma caesia includes ar-curcumene among its major constituents, contributing to its aromatic properties (Pandey & Chowdhury, 2003).

Cytotoxic Activities

Studies have identified the cytotoxic activities of ar-curcumene in essential oils against various cell lines, suggesting its potential in cancer research. For example, Schmidt et al. (2015) screened fractions of Curcuma longa enriched by ar-curcumene for cytotoxic activity (Schmidt et al., 2015).

Additional Research and Applications

Ar-curcumene's presence in ancient geological formations and its role in educational tools like AR in science learning indicate its broad scientific relevance. Brocks et al. (2009) identified ar-curcumene in biomarkers from 1.64 billion-year-old formations (Brocks, Bosak, & Pearson, 2009), while Cheng and Tsai (2013) discussed augmented reality (AR) applications in science education, hinting at potential educational uses for ar-curcumene (Cheng & Tsai, 2013).

Safety And Hazards

It is recommended to wash thoroughly after handling Ar-Curcumene. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Future Directions

Research on Curcuma species, including Ar-Curcumene, is still attracting researchers from all over the world. The diverse chemical composition contained in this plant contributes to various biological activities, which may be beneficial for the health, food, and cosmetic industries .

properties

IUPAC Name

1-methyl-4-[(2S)-6-methylhept-5-en-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYXUZSZMNBRCN-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905046
Record name (+)-Curcumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ar-Curcumene

CAS RN

4176-06-1
Record name S-Curcumene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4176-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-alpha-Curcumene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Curcumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,240
Citations
MM AlShebly, FS AlQahtani, M Govindarajan… - Ecotoxicology and …, 2017 - Elsevier
… oil (EO) and its major compounds ar-curcumene and epi-β-… In addition, low doses of ar-curcumene and epi-β-bisabolol … results from this study revealed that ar-curcumene and epi-β-…
Number of citations: 57 www.sciencedirect.com
RK Lal, CS Chanotiya, VR Singh, P Gupta, A Mishra… - Acta Ecologica …, 2021 - Elsevier
… The percentage of ar-curcumene in stable genotypes with a distinct fragrance ranged from 8.60 to 8.71% in G/PATC 4, G/PATC 11, G/PATC 14, and G/PATC 1. Ar-curcumene has been …
Number of citations: 10 www.sciencedirect.com
L Ellis, RK Singh, R Alexander, RI Kagi - Organic Geochemistry, 1995 - Elsevier
… ranging in age from Devonian to Tertiary, were analysed for dihydro-ar-curcumene. The samples used in this study in which dihydro-ar-curcumene was identified are from a variety of …
Number of citations: 31 www.sciencedirect.com
TP Bastow, R Alexander, RI Kagi - Organic geochemistry, 1997 - Elsevier
… of dihydro-ar-curcumene in crude oils and on the application of chiral GC-MS for the separation of the enantiomers of this compound and of dihydro-ar-curcumene in hydrocarbon frac…
Number of citations: 10 www.sciencedirect.com
TP Bastow, R Alexander, RI Kagi, IB Sosrowidjojo - Organic geochemistry, 1998 - Elsevier
… to yield isodihydro-ar-curcumene and continues with increasing … -ar-curcumene and an extensively degraded oil has dihydro-ar-curcumene depleted relative to isodihydro-ar-curcumene…
Number of citations: 14 www.sciencedirect.com
L Wu, JC Zhong, SK Liu, FP Liu, ZD Gao, M Wang… - Tetrahedron …, 2016 - Elsevier
… The retrosynthetic analysis of (R)-ar-curcumene and (R)-4,7-dimethyl-l-tetralone is depicted … We thought to obtain (R)-ar-curcumene from Wittig olefination of aldehyde (R)-9, while (R)-4,…
Number of citations: 23 www.sciencedirect.com
N Siripoltangman, J Chickos - The Journal of Chemical Thermodynamics, 2019 - Elsevier
The vaporization enthalpies and vapor pressures of three major components in ginger, α-zingiberene, β-sesquiphellandrene, and (−) ar-curcumene are evaluated by correlation gas …
Number of citations: 13 www.sciencedirect.com
JH Zwaving, R Bos - Flavour and Fragrance Journal, 1992 - Wiley Online Library
… xanthorrhiza, yield 6.1 %; 40 constituents were identified showing high amounts of ar-curcumene (41.4%), b-curcumene (2.1 %) and xanthorrizol (21.5%) and a very low content of …
Number of citations: 106 onlinelibrary.wiley.com
J Jayasree, CS Narayanan - 1997 - nopr.niscpr.res.in
… An interesting rearrangement of ar-curcumene oxide over single oxides like Al203, Y203' … Ar-curcumene epoxide was produced by the mono-perphthalic acid oxidation of ar-curcumene …
Number of citations: 4 nopr.niscpr.res.in
N Suphrom, S Boonphong, P Sutamuang… - … Journal of Science, 2017 - thaiscience.info
… were bisabolanetype sesquiterpene in both of ketone (ie ar-tumerone, α-tumerone and β-tumerone) and hydrocarbon skeletons (zingiberene, β-sesquiphellandrene, and ar-curcumene)…
Number of citations: 1 www.thaiscience.info

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